6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride

Catalog No.
S13656263
CAS No.
M.F
C20H25ClN2O2
M. Wt
360.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diam...

Product Name

6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride

IUPAC Name

6-methyl-2-N-(6-methyl-3,4-dihydro-2H-chromen-4-yl)-3,4-dihydro-2H-chromene-2,4-diamine;hydrochloride

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

InChI

InChI=1S/C20H24N2O2.ClH/c1-12-4-6-19-14(9-12)16(21)11-20(24-19)22-17-7-8-23-18-5-3-13(2)10-15(17)18;/h3-6,9-10,16-17,20,22H,7-8,11,21H2,1-2H3;1H

InChI Key

ADFNNNRCQKATKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2NC3CC(C4=C(O3)C=CC(=C4)C)N.Cl

6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride is a complex organic compound characterized by its chroman and diamine structures. It features a methyl group at the 6-position of both the chroman ring and the chroman-4-yl moiety, contributing to its unique properties. The compound's systematic name reflects its intricate structure, which includes two chroman units linked by a diamine bridge.

The chemical reactivity of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride can be explored through various reactions typical of amines and aromatic compounds. Key reactions may include:

  • Nucleophilic Substitution: The amine groups can undergo nucleophilic substitution reactions, potentially reacting with electrophiles.
  • Oxidation: The compound may be susceptible to oxidation, particularly at the methyl groups or the aromatic rings, leading to various derivatives.
  • Condensation Reactions: The amine functional groups can participate in condensation reactions with carbonyl compounds, forming imines or other nitrogen-containing heterocycles.

Research indicates that compounds similar to 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride exhibit significant biological activities. These may include:

  • Antioxidant Properties: Many chroman derivatives are known for their antioxidant capabilities, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that related compounds can inhibit inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes such as lipoxygenase, which is involved in inflammatory processes.

The synthesis of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing commercially available chroman derivatives as starting materials.
  • Methylation Reactions: Introducing methyl groups through methylation processes such as using methyl iodide or dimethyl sulfate.
  • Formation of Diamine Linkage: Employing coupling reactions to connect two chroman units via a diamine linker, often facilitated by activating agents or catalysts.

The potential applications of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride span various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into therapeutic agents targeting oxidative stress and inflammation.
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at promoting health and wellness.
  • Cosmetics: The compound may find use in cosmetic formulations for its skin-protective properties.

Interaction studies involving 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride focus on its binding affinity and activity against biological targets:

  • Enzyme Binding Studies: Assessing how the compound interacts with enzymes like lipoxygenase to determine its inhibition potential.
  • Cell Line Studies: Evaluating the compound's effects on various cell lines to understand its biological mechanisms and therapeutic potential.

Several compounds share structural similarities with 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Methylpteridine-2,4-diamineContains a pteridine ring instead of a chromanExhibits different biological activities
ChromanolA simpler structure with antioxidant propertiesLacks the diamine linkage
5-Lipoxygenase InhibitorsVarious structures inhibiting lipoxygenaseFocused on anti-inflammatory applications

The uniqueness of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride lies in its dual chroman structure combined with diamine functionality, which may enhance its biological activity compared to simpler analogs.

Through this comprehensive analysis, it becomes evident that 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride is a promising compound with significant potential in medicinal chemistry and related fields. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

360.1604557 g/mol

Monoisotopic Mass

360.1604557 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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